2,5-Dibromo-4-nitroanisole
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Overview
Description
2,5-Dibromo-4-nitroanisole is an organic compound with the molecular formula C7H5Br2NO3 It is a derivative of anisole, where two bromine atoms and one nitro group are substituted on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-4-nitroanisole typically involves a multi-step process. One common method includes the nitration of anisole to introduce the nitro group, followed by bromination to add the bromine atoms. The nitration step is usually carried out using a mixture of concentrated sulfuric acid and nitric acid, while the bromination is performed using bromine in the presence of a catalyst such as iron(III) bromide .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of green chemistry principles, such as solvent-free reactions and environmentally benign reagents, is also explored to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-4-nitroanisole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products vary depending on the nucleophile used, such as 2,5-diamino-4-nitroanisole.
Reduction: 2,5-Dibromo-4-aminoanisole.
Oxidation: 2,5-Dibromo-4-nitrobenzoic acid.
Scientific Research Applications
2,5-Dibromo-4-nitroanisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2,5-Dibromo-4-nitroanisole involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine atoms can engage in halogen bonding with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-nitroanisole
- 2,5-Dibromo-4-nitrophenol
- 2,5-Dibromo-4-nitrobenzoic acid
Uniqueness
2,5-Dibromo-4-nitroanisole is unique due to the specific positioning of its substituents, which influences its reactivity and interaction with other molecules. This positional specificity can lead to different chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C7H5Br2NO3 |
---|---|
Molecular Weight |
310.93 g/mol |
IUPAC Name |
1,4-dibromo-2-methoxy-5-nitrobenzene |
InChI |
InChI=1S/C7H5Br2NO3/c1-13-7-3-4(8)6(10(11)12)2-5(7)9/h2-3H,1H3 |
InChI Key |
RZFFKWMLIIIPCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)[N+](=O)[O-])Br |
Origin of Product |
United States |
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